4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide
Description
4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C20H25N3O and a molecular weight of 323.43 g/mol . This compound is part of the piperazine family, which is known for its wide range of applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-17-8-10-19(11-9-17)21-20(24)23-14-12-22(13-15-23)16-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPGLRORUCDASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethylphenylamine with benzyl chloride in the presence of a base, followed by the reaction with piperazine-1-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-benzyl-N-(4-methylphenyl)piperazine-1-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different biological activities.
4-benzyl-N-(4-isopropylphenyl)piperazine-1-carboxamide: This compound has an isopropyl group, which can affect its chemical reactivity and biological properties.
4-benzyl-N-(4-chlorophenyl)piperazine-1-carboxamide: The presence of a chlorine atom can significantly alter the compound’s pharmacokinetic properties and its interaction with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
